molecular formula C23H15F3N4 B3036394 (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene CAS No. 339279-62-8

(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene

Cat. No.: B3036394
CAS No.: 339279-62-8
M. Wt: 404.4 g/mol
InChI Key: FYDUKYJDDCLORQ-UHFFFAOYSA-N
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Description

The compound "(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene" features a pyrimidine core substituted with two phenyl groups at the 2- and 4-positions and a diazene (N=N) group at the 5-position, which is further linked to a 3-(trifluoromethyl)phenyl moiety. This structure combines a heterocyclic aromatic system with electron-withdrawing (trifluoromethyl) and bulky aromatic substituents, which are common in medicinal chemistry for optimizing pharmacokinetic properties such as metabolic stability and target binding.

Properties

IUPAC Name

(2,4-diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3N4/c24-23(25,26)18-12-7-13-19(14-18)29-30-20-15-27-22(17-10-5-2-6-11-17)28-21(20)16-8-3-1-4-9-16/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYDUKYJDDCLORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC=CC(=C3)C(F)(F)F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171867
Record name 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339279-62-8
Record name 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339279-62-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Diphenyl-5-[2-[3-(trifluoromethyl)phenyl]diazenyl]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene is a novel organic molecule that has garnered attention due to its potential biological activities. This review synthesizes current research findings, including its synthesis, biological activity, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene is C19H15F3N4C_{19}H_{15}F_3N_4, with a molecular weight of 368.35 g/mol. The presence of the trifluoromethyl group is significant as it enhances the lipophilicity and metabolic stability of the compound.

Synthesis

The synthesis of this compound typically involves the coupling of pyrimidine derivatives with diazenes. The synthetic pathway can be summarized as follows:

  • Formation of Pyrimidine Derivative : Start with 2,4-diphenylpyrimidine.
  • Diazotization : Treat with a diazotizing agent to form the diazene moiety.
  • Coupling Reaction : React with 3-(trifluoromethyl)phenyl compounds under acidic conditions to yield the final product.

Antimicrobial Activity

Recent studies have shown that compounds containing trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, a study on related pyrazole derivatives indicated that compounds with similar substituents displayed significant activity against drug-resistant bacterial strains, including MRSA (Minimum Inhibitory Concentration (MIC) values as low as 1 µg/mL) .

CompoundMIC (µg/mL)Activity Against
Compound A1MRSA
Compound B2E. coli
Compound C5S. aureus

Anti-Cocaine Activity

In related research, trifluoromethoxyl substituted phenylethylene diamines have been identified as potent σ receptor ligands, demonstrating high affinity and selectivity for σ receptors, which are implicated in cocaine addiction . The introduction of electron-withdrawing groups like trifluoromethyl significantly enhances their activity.

Enzyme Inhibition

The compound has also been evaluated for its potential as a herbicide through inhibition of phytoene desaturase (PDS), an important enzyme in carotenoid biosynthesis. Compounds similar to (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene showed promising results in inhibiting PDS with affinities comparable to existing herbicides .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments demonstrated that the compound exhibited significant activity against various bacterial strains, with a focus on biofilm formation inhibition.
  • Case Study on Neuropharmacological Effects : In vivo studies indicated that derivatives of this compound could modulate σ receptor activity, leading to potential applications in treating stimulant abuse disorders.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

One of the most significant applications of this compound is in the field of anticancer research. Studies have indicated that derivatives of pyrimidine compounds exhibit notable cytotoxicity against various cancer cell lines. For example, compounds with similar structural motifs have shown promising results against breast carcinoma (MCF-7) and lung carcinoma (A549) cells, with IC50 values significantly lower than traditional chemotherapeutics like doxorubicin . The trifluoromethyl group present in the structure has been linked to enhanced biological activity, possibly due to increased lipophilicity and improved binding interactions with biological targets.

1.2 Mechanism of Action

The mechanism of action for these compounds often involves interaction with cellular proteins such as tubulin, leading to disruption in mitosis and subsequent cell death. Molecular docking studies suggest that the trifluoromethylphenyl group plays a crucial role in binding affinity and selectivity towards target proteins .

Materials Science

2.1 Photonic Applications

In materials science, (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene has potential applications in photonics. The compound's ability to undergo photoisomerization makes it suitable for use in optical devices and sensors. Its unique structural features allow for tunable optical properties, which can be exploited in designing advanced materials for light manipulation.

2.2 Synthesis of Functional Materials

The compound can also serve as a precursor for synthesizing other functional materials. For instance, reactions involving diazene derivatives can lead to the formation of polymers with specific electronic properties or hydrophobic characteristics, making them useful in coatings and surface treatments .

Agricultural Chemistry

3.1 Herbicidal Properties

Research indicates that compounds structurally related to (2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene may possess herbicidal properties. The trifluoromethyl group is known to enhance the efficacy of herbicides by increasing their stability and activity against target weeds . This application is particularly relevant in developing new agrochemicals aimed at improving crop yields while minimizing environmental impact.

Summary Table of Applications

Field Application Key Findings
Medicinal ChemistryAnticancer ActivitySignificant cytotoxicity against MCF-7 and A549 cell lines; enhanced activity due to trifluoromethyl group .
Mechanism of ActionDisruption of mitosis via interactions with tubulin; improved binding affinity .
Materials SciencePhotonic ApplicationsPotential use in optical devices due to photoisomerization capabilities .
Synthesis of Functional MaterialsPrecursor for polymers with tunable electronic properties .
Agricultural ChemistryHerbicidal PropertiesEnhanced efficacy against weeds; potential for developing new agrochemicals .

Case Studies

Case Study 1: Anticancer Activity Assessment

In a study examining a series of pyrimidine derivatives, researchers found that modifications including the incorporation of trifluoromethyl groups led to a marked increase in antiproliferative activity against various cancer cell lines. The most active compound showed an IC50 value significantly lower than that of established chemotherapeutics, suggesting its potential as a lead compound for drug development.

Case Study 2: Photonic Material Development

Another study focused on the photonic applications of diazene derivatives demonstrated their effectiveness in creating responsive optical materials. The compounds exhibited reversible changes in their optical properties upon exposure to light, indicating their suitability for use in smart coatings and sensors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on pyrazolo[1,5-a]pyrimidine derivatives, which share partial structural motifs with the target compound. Below is a detailed comparison based on core structures, substituents, and reported biological activities:

Structural Comparison

Compound Name Core Structure Key Substituents Functional Groups of Interest
Target Compound Pyrimidine + Diazene 2,4-Diphenyl, 5-diazenyl-[3-(trifluoromethyl)phenyl] Diazene, Trifluoromethyl, Aryl
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 3-(2,4-Dichlorophenyl), 5-(4-fluorophenyl), 2-methyl, 7-(trifluoromethyl) Chloro, Fluoro, Trifluoromethyl, Methyl
3-(2,4-Dichlorophenyl)-5-(4-fluorophenyl)-2-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine () Pyrazolo[1,5-a]pyrimidine 3-(2,4-Dichlorophenyl), 5-(4-fluorophenyl), 2-phenyl, 7-(trifluoromethyl) Chloro, Fluoro, Trifluoromethyl, Phenyl

Key Observations:

  • Core Structure: The pyrazolo[1,5-a]pyrimidine core (–2) is a fused bicyclic system, whereas the target compound features a monocyclic pyrimidine with a diazene linker. The latter may exhibit unique conformational flexibility and photoresponsive behavior.
  • Halogenated Aryl Groups: Evidence compounds use chloro and fluoro substituents for electronic modulation and steric effects. The target compound employs phenyl groups without halogens, prioritizing π-π stacking interactions over electronegative effects. Diazene vs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene
Reactant of Route 2
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(2,4-Diphenylpyrimidin-5-yl)-[3-(trifluoromethyl)phenyl]diazene

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